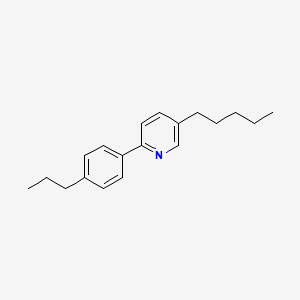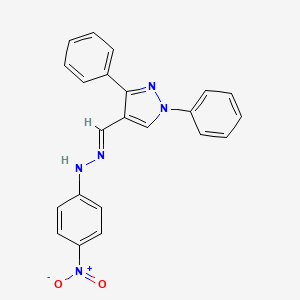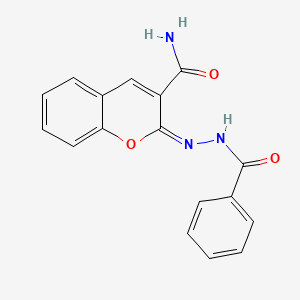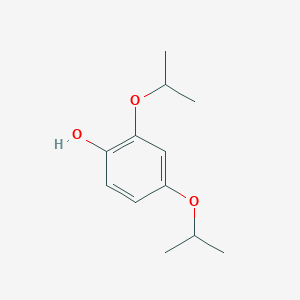
5-Pentyl-2-(4-propylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-2-(4-propylphenyl)pyridine is an organic compound with the molecular formula C19H25N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentyl group at the 5-position and a 4-propylphenyl group at the 2-position of the pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-2-(4-propylphenyl)pyridine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of pyridine derivatives often involves the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases from aldehydes or ketones and ammonia.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyl-2-(4-propylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of brominated derivatives.
Aplicaciones Científicas De Investigación
5-Pentyl-2-(4-propylphenyl)pyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-2-(4-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: A simpler derivative of pyridine with a phenyl group at the 2-position.
4-Propylphenylpyridine: A derivative with a propyl group at the 4-position of the phenyl ring.
Pentylpyridine: A derivative with a pentyl group at the 5-position of the pyridine ring.
Uniqueness
5-Pentyl-2-(4-propylphenyl)pyridine is unique due to the presence of both a pentyl group and a 4-propylphenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other pyridine derivatives .
Propiedades
Fórmula molecular |
C19H25N |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
5-pentyl-2-(4-propylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-3-5-6-8-17-11-14-19(20-15-17)18-12-9-16(7-4-2)10-13-18/h9-15H,3-8H2,1-2H3 |
Clave InChI |
IHYCNFDMIXESTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)


![(1Z)-1-{2-[(1Z)-6,7-Dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11709841.png)


![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11709867.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709875.png)

![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
![3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11709894.png)
